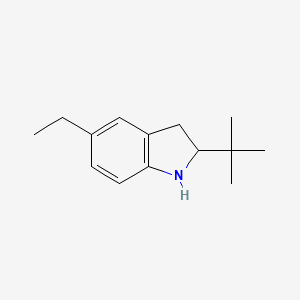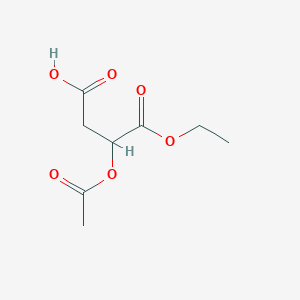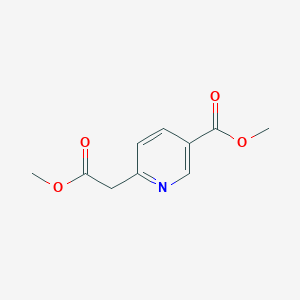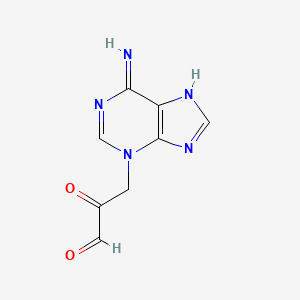![molecular formula C11H9FN2O B11893955 (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-91-6](/img/structure/B11893955.png)
(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol: is a fluorinated bipyridine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group in its structure imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol typically involves the fluorination of bipyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2,3’-bipyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The resulting fluorinated bipyridine is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: (5-Fluoro-[2,3’-bipyridin]-5’-yl)carboxylic acid.
Reduction: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of ligands for coordination chemistry and catalysis .
Biology: In biological research, this compound is explored for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated structure can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through interactions with the target protein’s active site .
Comparison with Similar Compounds
- (5-Fluoro-[3,3’-bipyridin]-4-yl)methanol
- (5-Fluoro-[2,2’-bipyridin]-5’-yl)methanol
Comparison: Compared to its analogs, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atom and the hydroxymethyl group. This positioning can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
CAS No. |
1346686-91-6 |
|---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
[5-(5-fluoropyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-6,15H,7H2 |
InChI Key |
BVYFDJCOCBYGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)




![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)





